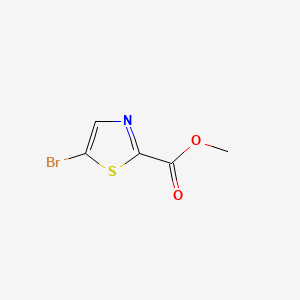

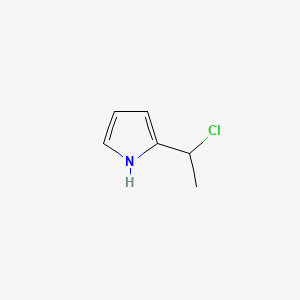

![molecular formula C11H12N2O3 B577608 6-甲氧基咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 1220039-84-8](/img/structure/B577608.png)

6-甲氧基咪唑并[1,2-a]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that falls under the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be analyzed using various techniques such as IR, 1H- and 13C-NMR, and mass spectral data . The molecular structure can also be calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be determined using various analytical techniques. The molecular weight of the compound is 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a complexity of 140 .科学研究应用

新型化合物的合成

6-甲氧基咪唑并[1,2-a]吡啶-3-羧酸乙酯在各种杂环化合物的合成中作为前体,展示了其在有机化学和药学研究中的重要性。例如,它已被用于合成新型吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶、吡啶并[3",2":4',5']噻吩并[3',2':4,5]嘧啶并[l,6-a]苯并咪唑和其他稠合体系,展示了其在构建复杂分子结构方面的多功能性 (Bakhite、Al-Sehemi 和 Yamada,2005)。

抗病毒研究

在抗病毒研究领域,6-甲氧基咪唑并[1,2-a]吡啶-3-羧酸乙酯的衍生物已被合成并评估其对乙型肝炎病毒 (HBV) 的疗效。一项研究突出了 6-溴-8-羟基咪唑并[1,2-a]吡啶-3-羧酸乙酯衍生物的抗 HBV 活性,确定了对 HBV DNA 复制具有显着抑制作用的化合物 (Chen 等人,2011)。

杂环化学

该化合物的用途扩展到更广泛的杂环化学领域,其中它参与合成新型杂环骨架。研究探索了各种咪唑和吡唑衍生物的合成,促进了杂环化合物的丰富多样性及其在药物开发和其他化学研究领域的潜在应用 (Ehler、Robins 和 Meyer,1977)。

化学改性和反应性

研究还深入探讨了涉及 6-甲氧基咪唑并[1,2-a]吡啶-3-羧酸乙酯的化学反应和改性,提供了对它的反应性和创造新型化合物的潜力的见解。这包括研究其在硝化等各种化学条件下的行为,以及将其用作合成具有潜在生物活性的新化学实体的构建模块 (Teulade 等人,1982)。

作用机制

Target of Action

Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . The mechanism of action of these compounds typically involves interaction with specific targets in the tuberculosis bacteria, leading to inhibition of bacterial growth .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tuberculosis activity . This suggests that they may interact with biochemical pathways related to the survival and replication of tuberculosis bacteria.

Pharmacokinetics

One study reported that a related compound showed good microsomal stability , which could suggest favorable pharmacokinetic properties for Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to show significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) . This suggests that Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate may have similar effects.

Action Environment

Therefore, these factors could potentially influence the action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate .

属性

IUPAC Name |

ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOFFRLWOOPFIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

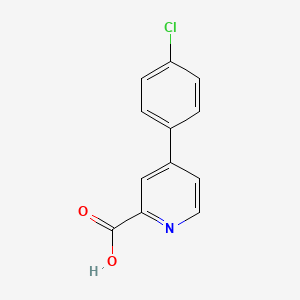

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

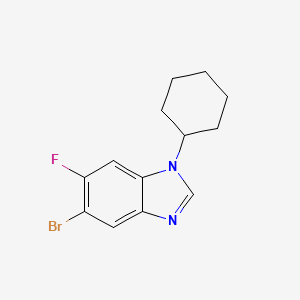

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)